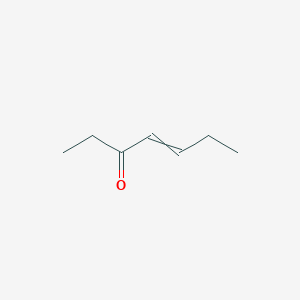
Hept-4-EN-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-4-en-3-one is an organic compound with the molecular formula C7H12O. It is an enone, characterized by a double bond between the fourth and fifth carbon atoms and a ketone group on the third carbon atom. This compound is known for its distinctive odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hept-4-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by dehydration to form the enone structure. Another method includes the oxidation of hept-4-en-3-ol using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale oxidation processes. These methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction of the ketone group can yield hept-4-en-3-ol.
Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Heptanoic acid.
Reduction: Hept-4-en-3-ol.
Substitution: Various alcohols and other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hept-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.
Mécanisme D'action
The mechanism of action of hept-4-en-3-one involves its interaction with various molecular targets. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-hepten-3-one: An enone with a double bond at the first carbon.
(4E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one: A diarylheptanoid with hydroxyl groups on the phenyl rings.
(E)-1,7-bis(4-hydroxyphenyl)this compound: Another diarylheptanoid with hydroxyl groups on the phenyl rings.
Uniqueness
This compound is unique due to its specific enone structure, which imparts distinct reactivity and properties. Its position of the double bond and ketone group makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
659728-15-1 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
hept-4-en-3-one |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
ZPGYUDWZVQOWNY-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


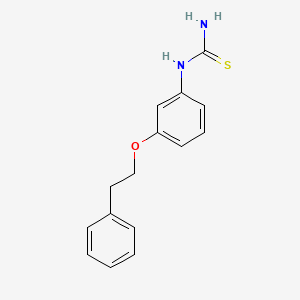
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)

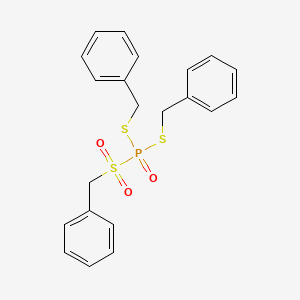

![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
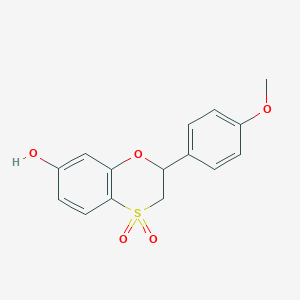
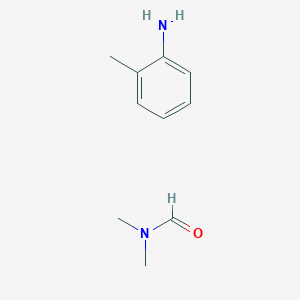
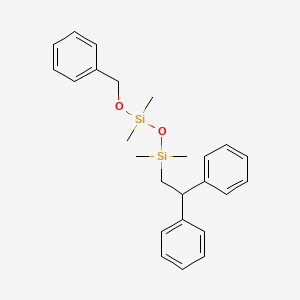
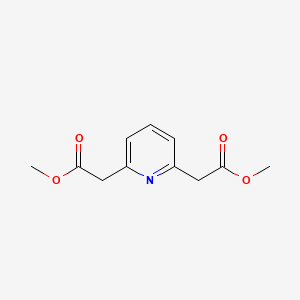
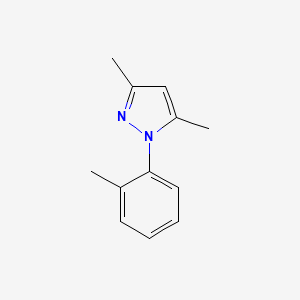
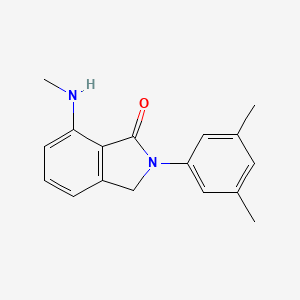
![Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy-](/img/structure/B12525104.png)
